molecular formula C13H21NO4 B13931934 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester CAS No. 203662-57-1

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester

Cat. No.: B13931934
CAS No.: 203662-57-1
M. Wt: 255.31 g/mol
InChI Key: CEODUDRHCIAYKI-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[35]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester
  • 7-[(tert-Butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Uniqueness

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(9-15)17-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEODUDRHCIAYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160768
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-57-1
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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